molecular formula C21H25I2N3O2 B2628403 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol CAS No. 539806-33-2

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol

Cat. No.: B2628403
CAS No.: 539806-33-2
M. Wt: 605.259
InChI Key: ZTVDEXVYOMZYID-UHFFFAOYSA-N
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Description

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol is a complex organic compound that features a carbazole core substituted with diiodo groups and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Iodination of Carbazole: The carbazole core is iodinated at the 3 and 6 positions using iodine and an oxidizing agent such as iodic acid.

    Formation of Piperazine Derivative: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an appropriate electrophile.

    Coupling Reaction: The iodinated carbazole and the piperazine derivative are coupled using a linker such as 3-chloropropan-2-ol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The diiodo groups can be reduced to form the corresponding hydrogenated carbazole.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic or basic conditions.

    Reduction: Reagents such as Pd/C (Palladium on carbon) with hydrogen gas or NaBH4 (Sodium borohydride).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated carbazole derivatives.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Science: The compound’s electronic properties may be exploited in the design of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    1-(3,6-diiodo-9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a methyl group instead of a hydroxyethyl group.

    1-(3,6-diiodo-9H-carbazol-9-yl)-3-(4-(2-methoxyethyl)piperazin-1-yl)propan-2-ol: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.

Uniqueness

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol is unique due to the presence of both diiodo groups and a hydroxyethyl-substituted piperazine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,6-diiodocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25I2N3O2/c22-15-1-3-20-18(11-15)19-12-16(23)2-4-21(19)26(20)14-17(28)13-25-7-5-24(6-8-25)9-10-27/h1-4,11-12,17,27-28H,5-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVDEXVYOMZYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25I2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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